Molecular Weight and Heavy Atom Count as a Purity and Identity Gatekeeper
The target compound possesses a molecular weight of 180.03 g/mol, which is 61.9% higher than (2-azidoethyl)cyclopropane (MW 111.15 g/mol) and 43.9% higher than 1-(2-azidoethyl)-2-methylcyclopropane (MW 125.17 g/mol) . This large mass differential enables unambiguous identity confirmation by LC-MS or GC-MS in reaction monitoring, and the characteristic dichloro isotopic pattern (3:1 ratio for monochloro, 9:6:1 for dichloro) serves as a built-in mass spectrometry marker that simple alkyl azidocyclopropanes lack.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 180.03 g/mol |
| Comparator Or Baseline | (2-Azidoethyl)cyclopropane: 111.15 g/mol; 1-(2-Azidoethyl)-2-methylcyclopropane: 125.17 g/mol |
| Quantified Difference | +61.9% vs. non-halogenated analog; +43.9% vs. methyl-substituted analog |
| Conditions | Calculated from molecular formula; verified by SMILES string [N-]=[N+]=NCCC1CC1(Cl)Cl [1] |
Why This Matters
The substantial mass difference and unique isotopic signature reduce the risk of identity confusion during procurement and provide a convenient internal standard for quantitative analysis.
- [1] Chemsrc. 2-(2-Azidoethyl)-1,1-dichlorocyclopropane. CAS 1909308-72-0, SMILES: [N-]=[N+]=NCCC1CC1(Cl)Cl. Available at: https://m.chemsrc.com/baike/3790713.html View Source
